

A Spectroscopic Comparison of 4-Methoxyisobenzofuran-1,3-dione and Its Derivatives

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Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Methoxyisobenzofuran-1,3-dione** and its related derivatives. The information presented is intended to assist researchers in the identification, characterization, and analysis of these compounds. While specific experimental data for **4-Methoxyisobenzofuran-1,3-dione** is not widely available in public literature, this guide leverages data from structurally similar compounds to provide a comparative framework.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for **4-Methoxyisobenzofuran-1,3-dione** and relevant comparative compounds. This data is essential for distinguishing between these structures and understanding their electronic and vibrational properties.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
4-Methoxyisobenzofuran-1,3-dione	C ₉ H ₆ O ₄	178.14	Data not available	Data not available	Data not available	[M] ⁺ 178.02606
Phthalic Anhydride	C ₈ H ₄ O ₃	148.12	8.03 (s, 2H), 7.58 (m, 2H), 7.27 (m, 2H) [in DMSO-d ₆] [1]	Data not available	Data not available	Data not available
4-Nitroisobenzofuran-1,3-dione	C ₈ H ₃ NO ₅	193.12	Data not available	Data not available	Data not available	Data not available
4-Methylisobenzofuran-1,3-dione	C ₉ H ₆ O ₃	162.14	Data not available	Available in supplementary information [2]	Data not available	Data not available

Note: Direct experimental spectroscopic data for **4-Methoxyisobenzofuran-1,3-dione** is limited. Data for phthalic anhydride and other derivatives are provided for comparative purposes.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of isobenzofuran-1,3-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[3\]](#)[\[4\]](#)
- Filter the solution into a clean 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.[\[4\]](#)

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- ^1H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.
- ^{13}C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.[\[3\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation (Thin Solid Film):

- Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[\[5\]](#)[\[6\]](#)
- Apply a drop of the solution to a clean salt plate (e.g., KBr or NaCl).[\[5\]](#)
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Procedure:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Sample Preparation:

- Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
- Use a quartz cuvette for the measurement, as glass absorbs in the UV region.

Data Acquisition:

- Instrument: A UV-Vis spectrophotometer.
- Procedure:
 - Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Fill a second cuvette with the sample solution.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).^[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
- Further dilute an aliquot of this solution to the low $\mu\text{g/mL}$ or ng/mL range.[8]
- Ensure the final solution is free of any particulate matter by filtration if necessary.[8]

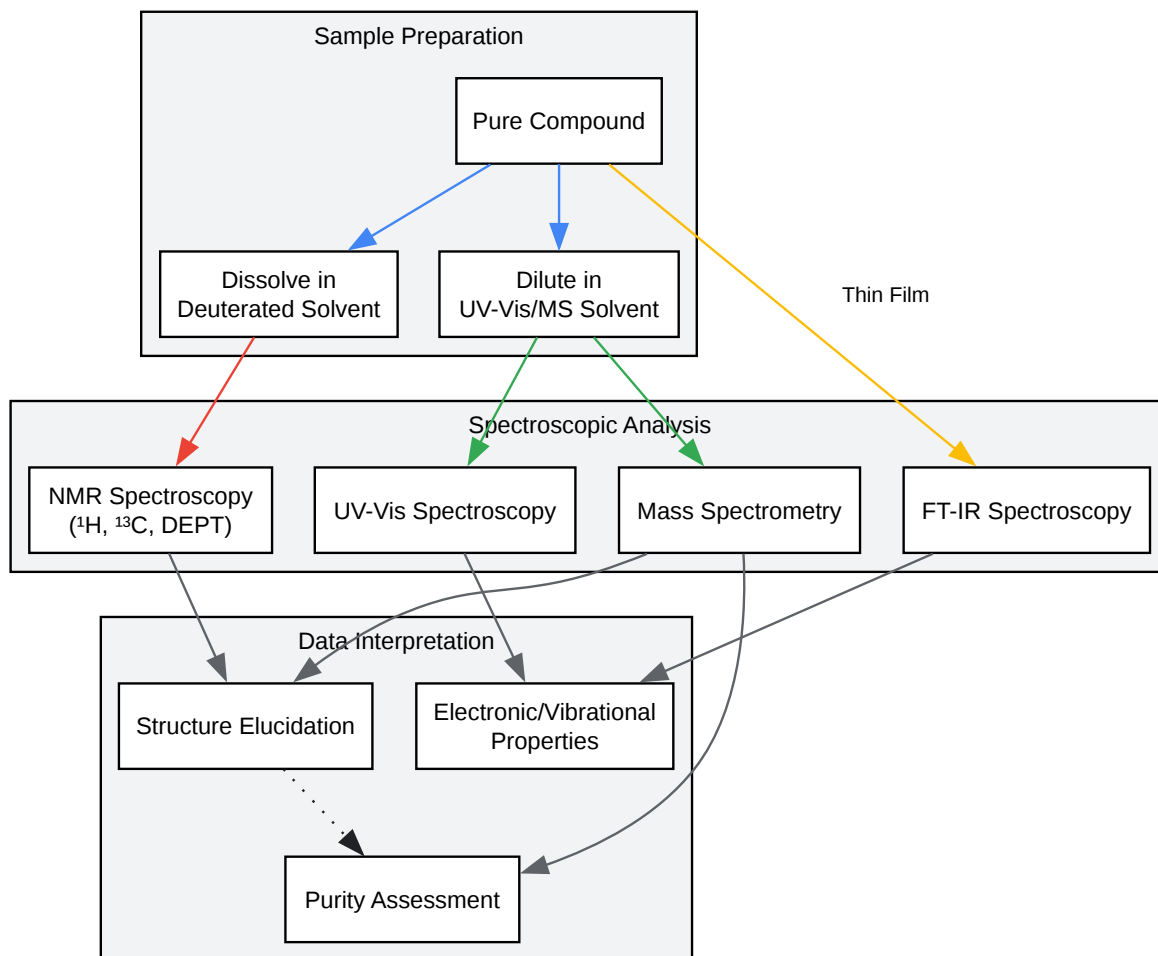
Data Acquisition:

- Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization Method: Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the relative abundance of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

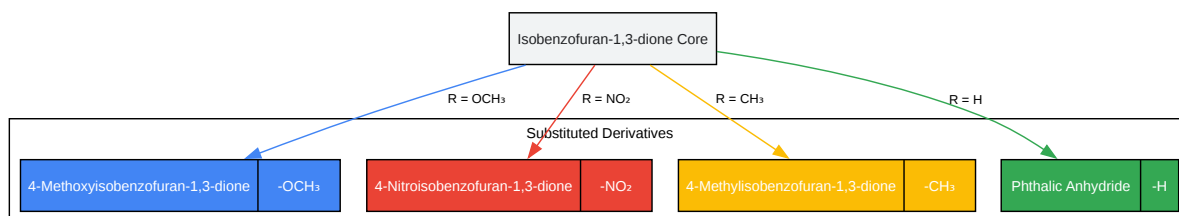


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General workflow for spectroscopic analysis of an organic compound.

Structural Relationships

This diagram shows the structural relationship between **4-Methoxyisobenzofuran-1,3-dione** and related compounds used for spectroscopic comparison.



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Structural relationships of 4-substituted isobenzofuran-1,3-diones.

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